3-Isopropoxy-4-methylthiophene-2-carboxylic acid
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Overview
Description
3-Isopropoxy-4-methylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H12O3S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-4-methylthiophene-2-carboxylic acid can be achieved through several methods. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-4-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Isopropoxy-4-methylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-4-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-thiophenecarboxylic acid
- 3-Iodo-4-methylthiophene-2-carboxylic acid
- 3-Hydroxy-2-thiophenecarboxylic acid
Uniqueness
3-Isopropoxy-4-methylthiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other thiophene derivatives may not be as effective .
Properties
Molecular Formula |
C9H12O3S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
4-methyl-3-propan-2-yloxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H12O3S/c1-5(2)12-7-6(3)4-13-8(7)9(10)11/h4-5H,1-3H3,(H,10,11) |
InChI Key |
CJVZDCZDPHNROL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1OC(C)C)C(=O)O |
Origin of Product |
United States |
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